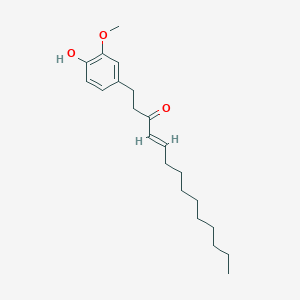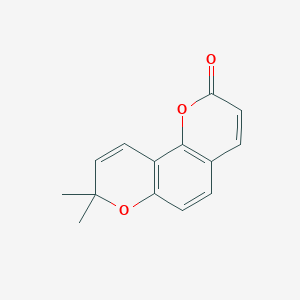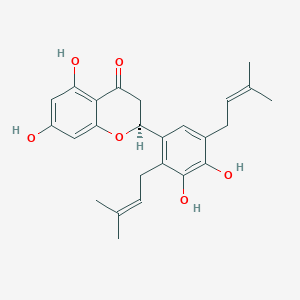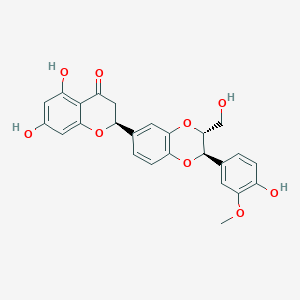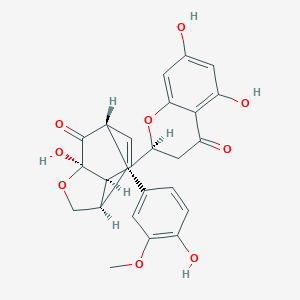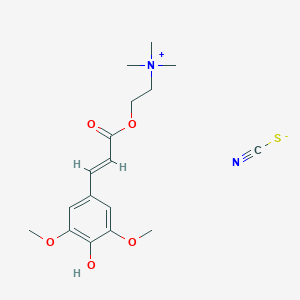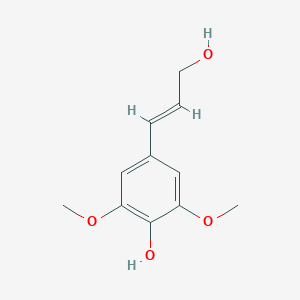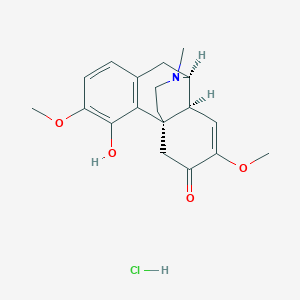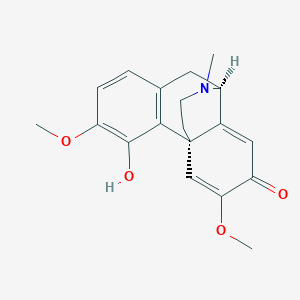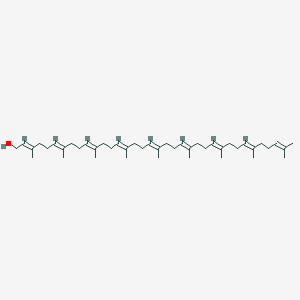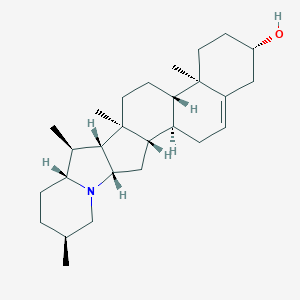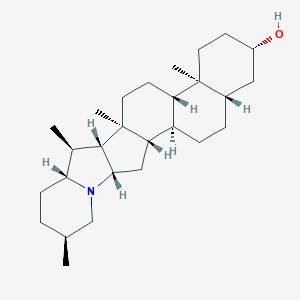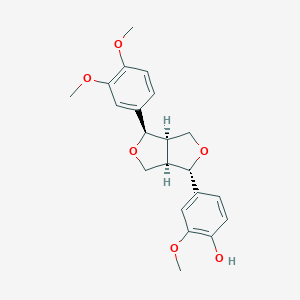
Phillygenin
Overview
Description
Phillygenin is a lignan compound extracted from the fruit of Forsythia suspensa, a plant widely used in traditional Chinese medicine. This compound is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties . Despite its potential, the development and application of this compound are limited due to its poor bioavailability and low solubility .
Mechanism of Action
Phillygenin, also known as Forsythigenol, is a lignan derived from Forsythia suspensa and has been recognized for its wide range of biological and pharmacological activities .
Target of Action
This compound’s primary targets are Akt and Helicobacter pylori (H. pylori) . Akt is a key node in several primary pathways related to the inflammatory response, including MAPK, PI3K-Akt, T-cell receptor, and m-TOR signaling pathway . H. pylori is a bacterium that can cause infections in the stomach .
Mode of Action
This compound interacts with its targets in several ways. It targets an allosteric inhibit pocket on Akt, reducing Akt phosphorylation . This interaction alleviates multiple inflammatory-associated downstream signal transduction pathways, including IKKα/β and NF-κB . In the case of H. pylori, this compound inhibits biofilm formation and induces ATP leakage .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the MAPK, PI3K-Akt, T-cell receptor, and m-TOR signaling pathways related to the inflammatory response . It also regulates the genes of Nhac, caggamma, MATE, MdoB, flagellinA, and lptB, leading to the weakening of H. pylori’s acid resistance and virulence .
Pharmacokinetics
This compound’s development and application have been restricted due to its poor bioavailability and low solubility . A self-microemulsifying drug delivery system has been developed to improve the oral bioavailability of this compound . This system significantly enhances the bioavailability of this compound, with the relative bioavailability being 588.7% compared to the this compound suspension .
Result of Action
This compound’s action results in molecular and cellular effects. It reduces inflammatory responses and influences glucose metabolic parameters by inhibiting Akt phosphorylation . It also inhibits the activation of hepatic stellate cells (HSCs), leading to reduced collagen deposition . In the case of H. pylori, this compound inhibits biofilm formation, induces ATP leakage, and reduces the bacterium’s acid resistance and virulence .
Action Environment
This compound presents a better antibacterial effect on H. pylori in an acidic environment . After 24 days of induction on H. pylori with 1/4 MIC of this compound, no change was found in the MIC of H. pylori . This suggests that this compound has a low risk of resistance development by H. pylori .
Biochemical Analysis
Biochemical Properties
Phillygenin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Labrafil M1944CS, Cremophor EL, and polyethylene glycol 400 (PEG-400) in a self-microemulsifying drug delivery system . This interaction helps improve the oral bioavailability of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to improve liver function and reduce the progress of liver fibrosis . This compound inhibits the activation of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the Wnt/β-catenin pathway, which plays a crucial role in the progression of liver fibrosis . By inhibiting this pathway, this compound curbs liver fibrosis through the inhibition of HSC activation and collagen accumulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The self-microemulsifying drug delivery system of this compound exhibits satisfactory stability . The in vitro dissolution experiment indicated that the cumulative dissolution rate of the self-microemulsifying drug delivery system of this compound was significantly better than that of free this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. After oral administration in rats, the bioavailability of this compound was significantly enhanced by the self-microemulsifying drug delivery system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phillygenin can be synthesized through various chemical reactions involving the precursor phillyrin. One common method involves the hydrolysis of phillyrin to produce this compound. This process typically requires acidic or enzymatic conditions to break down the glycosidic bond in phillyrin .
Industrial Production Methods: In industrial settings, this compound is often extracted from Forsythia suspensa using solvent extraction methods. The plant material is first dried and ground, then subjected to extraction with solvents such as ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Phillygenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Chemistry: Phillygenin is used as a starting material for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Phillygenin is unique among lignan compounds due to its specific biological activities and molecular targets. Similar compounds include:
Phillyrin: The glycoside precursor of this compound, which also exhibits anti-inflammatory and antioxidant properties.
Epipinoresinol: Another lignan compound with similar antioxidant and anti-inflammatory activities.
This compound stands out due to its potent antibacterial activity and ability to inhibit biofilm formation, making it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKKWDCUOOTEW-YJPXFSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197588 | |
| Record name | Phillygenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-39-8 | |
| Record name | Phillygenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phillygenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYLVATESMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of phillygenin?
A1: Research indicates that this compound interacts with multiple molecular targets, influencing various signaling pathways. Some key targets include:* RhoA: this compound directly targets RhoA, acting as an inhibitor and counteracting the effects of RhoA activators. This interaction modulates ROCK1 activity and downstream NF-κB/NFATc1/c-fos signaling, impacting osteoclast differentiation and bone loss. [] * Pregnane X Receptor (PXR): this compound binds to PXR, inhibiting NF-κB P65 activity. This interaction contributes to its anti-inflammatory effects in acute lung injury models by suppressing the expression of phosphorylated JNK, P38, Erk, and P65. [] * Akt: this compound allosterically inhibits Akt, reducing its phosphorylation and subsequently attenuating inflammatory responses and influencing glucose metabolic parameters. This inhibition affects downstream signaling pathways, including IKKα/β, NF-κB, and GSK3β. []* Cav2.2 Calcium Channels: this compound inhibits Cav2.2 calcium channels in rat cerebrocortical nerve terminals, reducing calcium influx and suppressing glutamate release. This effect is linked to the suppression of the MAPK/ERK/synapsin I signaling cascade, suggesting a potential role in neuroprotection. []
Q2: How does this compound's interaction with these targets translate into its observed biological effects?
A2: this compound's interaction with these targets triggers a cascade of downstream effects contributing to its diverse biological activities. For example:* Anti-inflammatory activity: By inhibiting NF-κB signaling through its interaction with PXR and Akt, this compound reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18. [, ] This effect contributes to its efficacy in models of acute lung injury, arthritis, and colitis. [, , , ]* Anti-osteoclastogenic effect: this compound's inhibition of RhoA leads to the suppression of osteoclast differentiation and bone resorption. This effect is mediated through the modulation of ROCK1 activity and the NF-κB/NFATc1/c-fos pathway. []* Anti-cancer activity: this compound has shown anti-cancer effects in various models. While the specific mechanisms may vary depending on the cancer type, its interaction with targets like MELK [] and its modulation of cell cycle progression and apoptosis [, ] play crucial roles.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol. []
Q4: Are there any spectroscopic data available for characterizing this compound?
A4: Yes, spectroscopic techniques, especially nuclear magnetic resonance (NMR), have been extensively used to characterize this compound. ¹³C-NMR spectroscopy played a crucial role in determining the position of glucose linkage in phillyrin, a glycoside of this compound. []
Q5: What is known about the stability of this compound under various conditions?
A5: While specific stability data under varying conditions is limited in the provided research, one study developed a self-microemulsifying drug delivery system (SMEDDS) of this compound and reported satisfactory stability. [] This suggests that formulation strategies can be employed to enhance this compound's stability and bioavailability.
Q6: What formulation strategies have been explored to improve this compound's delivery?
A6: Researchers have investigated SMEDDS as a promising approach to enhance this compound's oral bioavailability. [] This formulation demonstrated significantly improved dissolution and bioavailability compared to free this compound in rat studies.
Q7: Is there information available regarding the safety profile and toxicology of this compound?
A7: While the provided research focuses on this compound's pharmacological activities, comprehensive toxicology studies and information on SHE regulations are limited within these papers.
Q8: What is known about the pharmacokinetics of this compound?
A8: Research suggests that this compound is efficiently absorbed after oral administration, with an oral bioavailability of 56.4% observed in mice. [] Following administration, two primary metabolites, hydroxylated and dimethylated this compound, have been identified in mouse urine. []
Q9: What in vitro models have been used to study this compound's activity?
A9: Various cell-based assays have been employed to investigate this compound's effects. Examples include:* RAW264.7 cells: This macrophage cell line is commonly used to study inflammation, and this compound has demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 cells. [] * BEAS-2B cells: This human bronchial epithelial cell line is used in respiratory disease models. This compound was shown to attenuate inflammation and apoptosis in LPS-induced BEAS-2B cells. [] * A549 and SPC-A1 cells: These human lung adenocarcinoma cell lines are used in cancer research. This compound inhibited proliferation and induced apoptosis in these cells. []* Primary Mouse Bone Marrow Macrophages (mBMMs): this compound inhibited osteoclastogenesis in mBMMs, providing insights into its effects on bone metabolism. []
Q10: What in vivo models have been used to assess this compound's efficacy?
A10: Several animal models have been employed to evaluate this compound's therapeutic potential:* LPS-induced acute pneumonia: this compound demonstrated protective effects in rat models of LPS-induced pneumonia, reducing lung injury, inflammatory cell infiltration, and cytokine levels. [, ] * DSS-induced colitis: this compound alleviated symptoms in mice with DSS-induced colitis, improving disease activity index, colon length, and histological damage. [] It also protected the intestinal barrier and modulated gut microbiota. [, ] * Carbon tetrachloride (CCl4)-induced liver fibrosis: this compound ameliorated liver injury, fibrosis, and inflammation in CCl4-treated mice, suggesting potential for treating liver fibrosis. []* Ovariectomy-induced bone loss: this compound inhibited bone loss in ovariectomized mice, highlighting its potential for managing osteoporosis. []
Q11: How does the formulation of this compound affect its dissolution and solubility?
A11: Formulating this compound as SMEDDS significantly enhanced its dissolution rate compared to free this compound. [] This improved dissolution is likely a key factor contributing to the enhanced oral bioavailability observed with the SMEDDS formulation.
Q12: What are some key historical milestones in this compound research?
A12: Research on this compound has progressed from initial isolation and structural elucidation to exploring its therapeutic potential in various disease models. Early studies focused on its presence in traditional medicinal plants like Forsythia suspensa. Over time, research has uncovered its diverse biological activities, leading to investigations into its mechanisms of action and potential applications in areas like inflammation, cancer, and bone disorders. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


